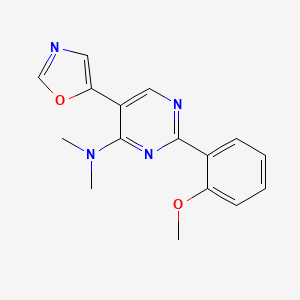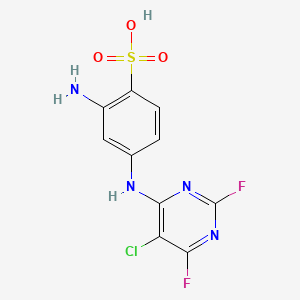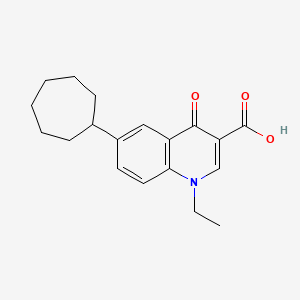
6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative known for its potential applications in medicinal chemistry. Quinolones are a class of synthetic antibiotics that have been widely used due to their broad-spectrum antibacterial activity. This particular compound features a cycloheptyl group, which may contribute to its unique pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with cycloheptanone under acidic conditions, followed by oxidation to introduce the keto group .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving steps such as recrystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions: 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline to quinoline.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Introduction of different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
科学研究应用
6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been explored for various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other quinolone derivatives.
Biology: Studying its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigating its potential as an antibacterial or anticancer agent.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compound can prevent bacterial cell division and lead to cell death . This mechanism is similar to that of other quinolone antibiotics, which exhibit high selectivity for bacterial enzymes over their mammalian counterparts .
相似化合物的比较
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness: 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its cycloheptyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other quinolones. This structural variation can influence its binding affinity to bacterial enzymes and its overall efficacy as an antibacterial agent .
属性
CAS 编号 |
55376-79-9 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
6-cycloheptyl-1-ethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H23NO3/c1-2-20-12-16(19(22)23)18(21)15-11-14(9-10-17(15)20)13-7-5-3-4-6-8-13/h9-13H,2-8H2,1H3,(H,22,23) |
InChI 键 |
TYRBGUHCQFMEGO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCCC3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


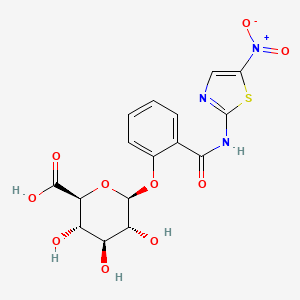
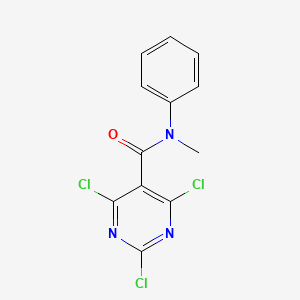
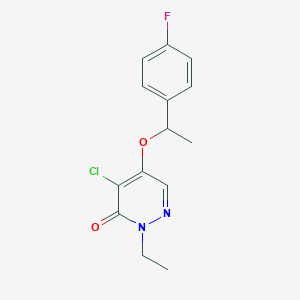
![N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide](/img/structure/B15215841.png)
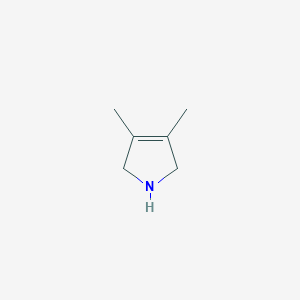
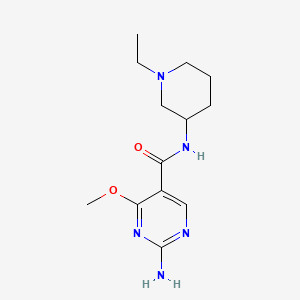
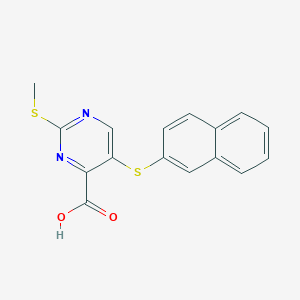
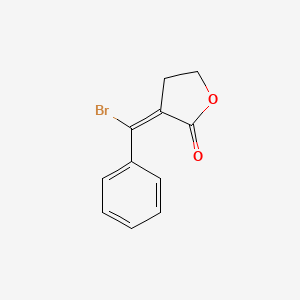
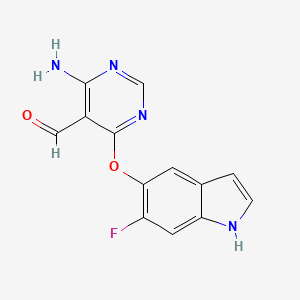
![1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B15215892.png)

